2-(4-Fluorophenyl)-3-butyn-2-ol
Description
The exact mass of the compound 2-(4-Fluorophenyl)-3-butyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHIMMYBAYPVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584604 | |
| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159028-51-0 | |
| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-3-butyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-3-butyn-2-ol molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary & Molecular Identity
2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized tertiary alkynyl alcohol serving as a critical pharmacophore scaffold in medicinal chemistry. Distinguished by its terminal alkyne and para-fluorinated aromatic ring, this molecule functions as a versatile "clickable" building block for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and as a precursor for complex heterocycles in antifungal and kinase inhibitor research.
This whitepaper provides a comprehensive technical breakdown of its physicochemical architecture, validated synthetic protocols, and quality control parameters.
Molecular Identity Table
| Parameter | Specification |
| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |
| CAS Registry Number | 159028-51-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| SMILES | CC(O)(C#C)c1ccc(F)cc1 |
| Appearance | Colorless to pale yellow oil / Low-melting solid |
| Density | 1.111 g/mL (at 25 °C) |
| Refractive Index ( | 1.514 |
Physicochemical Architecture
The utility of 2-(4-Fluorophenyl)-3-butyn-2-ol stems from its unique electronic and steric properties.
-
Fluorine Substitution Effect: The fluorine atom at the para position (C-4) exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring slightly compared to the non-fluorinated analog. However, its primary role in drug design is metabolic blocking; it prevents oxidative metabolism (hydroxylation) at the typically labile para-position, significantly extending the half-life of derived pharmacophores.
-
The Tertiary Alcohol Core: The steric bulk of the methyl group and the rigidity of the alkyne moiety create a "locked" conformation. This tertiary alcohol is resistant to oxidation, unlike primary or secondary alcohols, making it a stable anchor in oxidative reaction conditions.
-
Terminal Alkyne Functionality: The
group acts as a reactive handle for Sonogashira couplings (C-C bond formation) or "Click" chemistry, allowing the rapid library generation of drug candidates.
Synthetic Methodology: Grignard Addition Protocol
The most robust route to 2-(4-Fluorophenyl)-3-butyn-2-ol involves the nucleophilic addition of an ethynyl organometallic reagent to 4'-fluoroacetophenone. While lithium acetylide can be used, the Grignard route (Ethynylmagnesium bromide) is preferred for its thermal stability and ease of handling at scale.
Reaction Pathway
Figure 1: Nucleophilic addition pathway for the synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol.
Detailed Experimental Protocol
Reagents:
-
4'-Fluoroacetophenone (1.0 eq)
-
Ethynylmagnesium bromide (1.2 eq, 0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat.[1] aq.)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with nitrogen for 15 minutes. Rationale: Grignard reagents are highly moisture-sensitive; water will quench the reagent to form acetylene gas.
-
Reagent Charging: Charge the flask with Ethynylmagnesium bromide (1.2 eq) via cannula transfer. Cool the solution to 0°C using an ice/water bath.
-
Substrate Addition: Dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes. Control: Maintain internal temperature < 5°C to prevent side reactions (e.g., aldol condensation).
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride. Caution: This step is exothermic. Vigorous evolution of gas may occur.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.[1] Dry over anhydrous
and concentrate under reduced pressure. -
Purification: The crude oil is typically purified via vacuum distillation (bp ~96-100°C at reduced pressure) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.
Analytical Validation (QC)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | Terminal alkyne proton ( | |
| Methyl group attached to the chiral center. | ||
| Aromatic protons (splitting pattern characteristic of para-substitution). | ||
| IR Spectroscopy | ~3290 cm⁻¹ | Sharp, strong stretch typical of terminal alkyne C-H. |
| ~2100-2200 cm⁻¹ | Weak alkyne C≡C stretch. | |
| ~3400 cm⁻¹ | Broad O-H stretch (hydrogen bonded). | |
| Mass Spectrometry | m/z 164.1 [M]+ | Molecular ion peak confirming MW. |
Quality Control Workflow
Figure 2: Analytical Quality Control decision tree for lot release.
Pharmaceutical Applications
The 2-(4-fluorophenyl)-3-butyn-2-ol scaffold is not merely a solvent or reagent; it is a structural motif used to modulate biological activity.
-
Azole Antifungals: While Voriconazole utilizes a 2,4-difluoro motif, the 4-monofluoro analog described here is extensively used in Structure-Activity Relationship (SAR) studies to optimize binding affinity to the CYP51 enzyme (lanosterol 14
-demethylase). The tertiary alcohol mimics the transition state of the oxidative reaction catalyzed by the enzyme. -
Kinase Inhibitors: The terminal alkyne allows for the synthesis of 1,2,3-triazoles via "Click Chemistry." These triazoles often serve as bioisosteres for amide bonds in kinase inhibitors, improving solubility and metabolic stability.
-
Metabolic Stability: The fluorine atom blocks the P450-mediated hydroxylation at the 4-position of the phenyl ring. This is a standard medicinal chemistry tactic to prolong the in vivo half-life of a drug candidate.
References
-
Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & CAS 159028-51-0. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). 3-Butyn-2-ol, 2-methyl- (Analogous Chemistry).[2][3][4][5] NIST Chemistry WebBook. Retrieved from
-
ChemicalBook. (n.d.). 4-Fluoroacetophenone Synthesis and Reactions. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 24883619 (2-(4-Fluorophenyl)-3-butyn-2-ol). Retrieved from
Sources
An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-butyn-2-ol: Synthesis, Properties, and Applications
Introduction
2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol featuring a fluorinated phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is particularly advantageous in drug design[1]. The alkyne functionality serves as a versatile chemical handle for a variety of transformations, most notably cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, a detailed synthesis protocol, and potential applications for professionals in drug development and scientific research.
Chemical Identity and Structure
The definitive identification of a chemical compound is paramount for reproducible scientific research. 2-(4-Fluorophenyl)-3-butyn-2-ol is registered in chemical databases under the following identifiers:
-
PubChem Substance ID: 24883619[2]
-
CAS Number: 159028-51-0[2]
-
Molecular Formula: C₁₀H₉FO
-
Molecular Weight: 164.18 g/mol [2]
The structure of 2-(4-Fluorophenyl)-3-butyn-2-ol is characterized by a central quaternary carbon atom bonded to a methyl group, a hydroxyl group, an ethynyl group, and a 4-fluorophenyl group.
Structural Representations:
-
SMILES: CC(O)(C#C)c1ccc(F)cc1[2]
-
InChI: 1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3[2]
-
InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Fluorophenyl)-3-butyn-2-ol is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and purification methods.
| Property | Value | Source |
| Assay Purity | 90% | Sigma-Aldrich[2] |
| Refractive Index (n20/D) | 1.514 | Sigma-Aldrich[2] |
| Density (at 25 °C) | 1.111 g/mL | Sigma-Aldrich[2] |
| Flash Point | 96 °C (204.8 °F) - closed cup | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via Sonogashira Coupling
The construction of the carbon-carbon bond between the aromatic ring and the butynol moiety is efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance[3][4][5][6].
The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol can be accomplished by coupling 1-bromo-4-fluorobenzene with 2-methyl-3-butyn-2-ol. The latter serves as a practical and commercially available source of the propargyl alcohol fragment.
Reaction Scheme
Sources
Thermodynamic Profiling and Purification Strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol
This guide outlines the thermodynamic profile, synthesis, and purification strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol , a critical chiral intermediate in the synthesis of antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.
Executive Summary & Compound Identity
2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol characterized by a terminal alkyne and a para-fluorophenyl moiety. Its physical state at ambient conditions is a distinguishing feature compared to its non-fluorinated analogs, influencing downstream processing and handling in pharmaceutical workflows.
| Property | Detail |
| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |
| CAS Number | 159028-51-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Key Functional Groups | Tertiary Alcohol, Terminal Alkyne, Aryl Fluoride |
Physical & Thermodynamic Properties
The following data synthesizes experimental vendor specifications with thermodynamic predictions. Unlike its hydrogen-analog (2-phenyl-3-butyn-2-ol, MP 47–49 °C), the 4-fluoro derivative exhibits a depressed melting point, rendering it a liquid at standard laboratory temperatures (25 °C).
Table 1: Physicochemical Specifications
| Parameter | Value | Condition/Method | Source Reliability |
| Physical State | Liquid | At 25 °C, 1 atm | Experimental (Sigma) |
| Density | 1.111 g/mL | At 25 °C | Experimental |
| Refractive Index ( | 1.514 | At 20 °C | Experimental |
| Boiling Point (Atmospheric) | ~252 °C | Predicted (760 Torr) | Computational Model |
| Boiling Point (Vacuum) | 115–120 °C | Estimated at 10–15 mmHg | Analog Extrapolation |
| Flash Point | 96 °C (205 °F) | Closed Cup | Experimental |
| pKa | ~13.1 | Predicted (Hydroxyl) | Computational Model |
Thermodynamic Context
-
Melting Point Depression: The substitution of Hydrogen with Fluorine at the para-position often alters crystal packing efficiency. While para-substitution typically increases symmetry (raising MP), the specific dipole interactions and the disruption of the hydrogen-bonding network in this tertiary alcohol result in a melting point below 25 °C, maintaining a liquid state.
-
Thermal Stability: The compound is stable up to its flash point (96 °C). However, terminal alkynes can undergo polymerization or decomposition at temperatures exceeding 150 °C. Therefore, atmospheric distillation is not recommended ; vacuum distillation is the mandatory purification method.
Synthesis & Mechanistic Causality
The synthesis relies on the nucleophilic addition of an acetylide anion to a ketone. The choice of reagents (Grignard vs. Lithium Acetylide) depends on scale and safety constraints.
Pathway: Nucleophilic Addition to 4-Fluoroacetophenone
The electron-withdrawing nature of the para-fluorine atom activates the carbonyl carbon of 4-fluoroacetophenone, making it highly susceptible to nucleophilic attack by the acetylide species.
Diagram 1: Synthesis Reaction Workflow
Caption: Grignard-mediated synthesis route ensuring high regioselectivity and yield.
Experimental Protocols
Protocol A: Synthesis via Grignard Reagent
Context: This method is preferred for laboratory-scale synthesis due to the commercial availability of ethynylmagnesium bromide.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagent Preparation: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents). Cool to 0 °C using an ice bath.
-
Addition: Dissolve 4-Fluoroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Causality: Slow addition prevents exotherms that could cause polymerization of the acetylene species.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool back to 0 °C. Carefully quench with saturated aqueous Ammonium Chloride (
).-
Safety: Acetylides liberate acetylene gas upon quenching; ensure adequate ventilation.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Protocol B: Boiling Point Determination (Vacuum Distillation)
Context: Since the atmospheric BP is predicted to be ~252 °C (above decomposition thresholds), BP is determined during purification under reduced pressure.
-
Apparatus: Setup a short-path distillation head with a vacuum manifold and a cow receiver.
-
Loading: Load the crude oil into the still pot. Add a magnetic stir bar to prevent bumping.
-
Vacuum Application: Apply vacuum gradually to reach 10–15 mmHg .
-
Heating: Heat the oil bath. The compound is expected to distill at 115–120 °C at this pressure.
-
Validation: A steady drip rate and constant vapor temperature indicate the true boiling point.
-
-
Collection: Discard the initial foreshot (solvent/impurities) and collect the main fraction.
Purification & Quality Control Strategy
Purification choice is dictated by the physical state. Since the compound is a liquid at room temperature, crystallization is difficult without cryogenic conditions.
Diagram 2: Purification Decision Tree
Caption: Logic flow for selecting between chromatography and distillation based on crude purity.
Quality Control Parameters
-
1H NMR (CDCl3): Look for the terminal alkyne proton doublet (~2.6 ppm) and the methyl singlet (~1.7 ppm). The aromatic region should show the characteristic para-substitution pattern.
-
HPLC Purity: >98% (area under curve).
-
Water Content: <0.5% (Karl Fischer), as water can interfere with subsequent metal-catalyzed coupling reactions (e.g., Sonogashira).
Safety & Handling
-
Fluorinated Compounds: While stable, combustion produces HF. Use resistant seals.
-
Terminal Alkynes: Potentially explosive if concentrated or heated with heavy metals (Cu, Ag). Use glass or stainless steel equipment; avoid brass/copper fittings.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
-
Sigma-Aldrich. "2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & MSDS." Merck KGaA. Accessed 2024. Link
-
PubChem. "Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0)."[1] National Library of Medicine. Link
-
Organic Syntheses. "Preparation of Propargylic Alcohols via Acetylide Addition." Org.[2][3] Synth. 2007, 84, 120. (Analogous methodology). Link
-
ChemicalBook. "Product Properties: 2-(4-Fluorophenyl)-3-butyn-2-ol." (Density and Refractive Index Data). Link
Sources
Technical Guide: Sourcing and Synthesizing 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary
2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized alkynol intermediate used primarily in the synthesis of fluorinated heterocyclic pharmaceuticals (e.g., triazoles, isoxazoles) via "click" chemistry or cyclization.
Critical Market Insight: This compound exhibits a classic "research premium" pricing structure. While catalog prices for the finished alcohol often exceed $150 per gram , the raw precursors are commodity chemicals available for pennies per gram. For any requirement exceeding 500 mg , a "Make" strategy is strongly recommended over a "Buy" strategy to ensure project economy and supply chain control.
Chemical Profile & Technical Specifications[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |
| CAS Number | 159028-51-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Clear to pale yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Chirality | Contains one chiral center (C2). Usually supplied as racemate. |
| Key Functional Groups | Terminal Alkyne (C≡C-H), Tertiary Alcohol (-OH), Aryl Fluoride |
Strategic Sourcing Analysis
The "Make vs. Buy" Decision Matrix
The commercial landscape for this intermediate is sparse, with few Tier 1 vendors holding stock. Most listings are "Print-to-Order" or sourced from boutique synthesis houses, leading to long lead times.
Cost Benefit Analysis (Estimated):
-
Commercial Price: ~$140 - $200 USD / 1g (Lead time: 2-6 weeks)
-
In-House Synthesis Cost: ~$5 - $10 USD / 1g (Lead time: 2 days)
Supply Chain Visualization
The following diagram illustrates the sourcing logic and precursor availability.
Figure 1: Strategic decision matrix for sourcing 2-(4-Fluorophenyl)-3-butyn-2-ol.
Recommended Suppliers
If buying is mandatory (e.g., for reference standard certification), utilize these channels:
| Supplier Type | Vendor Name | Catalog/Region | Notes |
| Aggregator | MolPort | Global | Best for finding stock among boutique labs. |
| Distributor | Scientific Lab Supplies (SLS) | UK/EU | Lists item 648922-1G; check stock before ordering. |
| Custom Synthesis | Chemlyte Solutions | China | Viable for multi-kilogram orders only. |
Technical Manufacturing Guide (Synthesis Protocol)
For researchers requiring >1g, in-house synthesis is the only logical path. The reaction is a standard Grignard addition of ethynylmagnesium bromide to 4'-fluoroacetophenone.
Reaction Pathway
Figure 2: Synthesis pathway via Grignard addition.
Experimental Protocol (Self-Validating)
Objective: Synthesize 5.0 g of 2-(4-Fluorophenyl)-3-butyn-2-ol.
Reagents:
-
4'-Fluoroacetophenone: 4.2 g (30.4 mmol) [CAS 403-42-9]
-
Ethynylmagnesium bromide: 0.5 M solution in THF, 73 mL (~36.5 mmol, 1.2 eq) [CAS 4301-14-8]
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
-
Charging: Add the Ethynylmagnesium bromide solution (73 mL) via cannula or syringe. Cool the flask to 0°C using an ice bath.
-
Addition: Dissolve 4'-fluoroacetophenone (4.2 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 15-20 minutes.
-
Validation Check: The solution may turn slightly brown or cloudy; this is normal. Ensure exotherm is controlled.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.
-
TLC Monitoring: Use Hexane:EtOAc (8:2). The starting ketone (Rf ~0.5) should disappear, and a slightly more polar spot (the alcohol) should appear.
-
-
Quench: Cool back to 0°C. Slowly add saturated NH₄Cl (50 mL) to quench unreacted Grignard. Caution: Gas evolution (acetylene) may occur.
-
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine organic layers and wash with Brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is often >90% pure. For pharmaceutical grade, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Yield Expectation: 85-95% (approx. 4.5 - 4.9 g).
Applications in Drug Development[6][7][8]
This intermediate serves as a versatile "warhead" and chiral scaffold:
-
Click Chemistry Linker: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This motif is prevalent in antifungal drugs (e.g., analogs of Fluconazole/Voriconazole) where the 4-fluorophenyl group provides metabolic stability against P450 oxidation.
-
Chiral Resolution: As the product is a racemate, it can be resolved using chiral HPLC or enzymatic esterification to study enantioselective binding in kinase inhibitors.
-
Fragment-Based Drug Design (FBDD): The 4-F-Ph-C(Me)(OH)- motif is a privileged fragment for targeting hydrophobic pockets in GPCRs and nuclear receptors.
References
-
Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-3-butyn-2-ol. Merck KGaA.
-
PubChem. Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0). National Center for Biotechnology Information.
-
Organic Syntheses. General Procedure for Ethynylation of Ketones. Org. Synth. 2007, 84, 120. (Adapted protocol).
-
Fisher Scientific. Safety Data Sheet: 3-Butyn-2-ol derivatives.
The Fluorine Pivot: Reactivity of Tertiary Fluorophenyl Propargylic Alcohols
Topic: Reactivity Profile of Tertiary Fluorophenyl Propargylic Alcohols Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Process Engineers
Executive Summary
Tertiary fluorophenyl propargylic alcohols represent a high-value scaffold in modern medicinal chemistry, serving as precursors to multisubstituted indoles, furans, and
This guide analyzes the divergent reactivity of these substrates, specifically distinguishing between the resonance-stabilized para-fluorophenyl and the inductively destabilized meta-fluorophenyl systems. It provides validated protocols for acid-mediated rearrangements and nucleophilic substitutions, grounded in physical organic principles.
Electronic Architecture: The Cationic Gateway
The reactivity of tertiary propargylic alcohols is governed almost exclusively by the stability of the propargylic carbocation formed upon ionization of the hydroxyl group. In fluorinated systems, this stability is dictated by the position of the fluorine atom on the aromatic ring.
The Hammett Paradox
Fluorine is unique; it is highly electronegative (inductive electron withdrawal,
-
Para-Substitution (p-F): The
effect competes effectively with the effect. In cationic intermediates, p-F can stabilize the positive charge ( ), making these substrates significantly more reactive toward pathways and rearrangements than their meta counterparts. -
Meta-Substitution (m-F): Resonance overlap is geometrically impossible. The substituent exerts only a strong inductive withdrawing effect (
), destabilizing the carbocation and requiring harsher conditions for ionization.
Table 1: Comparative Reactivity Profile Based on Fluorine Position
| Feature | p-Fluorophenyl Substrate | m-Fluorophenyl Substrate | Mechanistic Driver |
| Carbocation Stability | Stabilized (Resonance) | Destabilized (Inductive) | |
| Fast ( | Slow ( | Activation Energy ( | |
| Meyer-Schuster Cond. | Mild Acid (e.g., PTSA, r.t.) | Strong Acid / Heat | Cation Lifetime |
| Rupe Competition | Low (Enone favored) | Moderate | Cation Hardness |
| Metabolic Stability | Blocks para-oxidation | Blocks meta-oxidation | CYP450 Interaction |
Divergent Reaction Pathways
Upon protonation and water loss, the tertiary alcohol generates a propargylic cation. This intermediate is the "switch" for three distinct pathways:
-
Meyer-Schuster Rearrangement: 1,3-hydroxyl shift to form
-unsaturated ketones. -
Nucleophilic Substitution (
): Trapping by external nucleophiles (halides, azides). -
Cyclization: Intramolecular attack to form heterocycles.
Figure 1: The divergent reactivity manifold of the propargylic cation. The path is selected by solvent choice and nucleophile availability.
Experimental Protocols
Protocol A: Meyer-Schuster Rearrangement (Enone Synthesis)
Target: Conversion of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol to the corresponding enone. Context: p-Fluorophenyl substrates rearrange rapidly. Gold catalysis is preferred for high yields, but Brønsted acids are sufficient for p-F analogs due to cation stabilization.
Materials:
-
Substrate: 1.0 mmol
-
Catalyst:
-Toluenesulfonic acid (PTSA) (10 mol%) OR AuCl(PPh3)/AgSbF6 (2 mol%) -
Solvent: 1,4-Dioxane/Water (10:1)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the propargylic alcohol in 5 mL of 1,4-dioxane. Add 0.5 mL of water (essential for the oxygen transfer).
-
Catalysis: Add PTSA (19 mg, 0.1 mmol).
-
Reaction: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 8:2).
-
Note:p-F substrates typically complete in <2 hours. m-F substrates may require reflux (100°C) and 6-12 hours.
-
-
Workup: Quench with sat.
. Extract with EtOAc ( mL). Dry over . -
Purification: Silica gel chromatography. The enone is less polar than the starting alcohol.
Validation:
-
NMR Check: Disappearance of the propargylic alcohol signal (~4.5 ppm, s) and appearance of the alkene proton doublet (~6.5-7.0 ppm,
Hz for E-isomer).
Protocol B: Nucleophilic Substitution (Propargylic Azides/Ethers)
Target: Synthesis of fluorinated propargylic ethers (Bioisosteres for esters).
Mechanism:
Workflow:
-
Setup: Dissolve alcohol (1 equiv) in anhydrous Dichloromethane (DCM).
-
Nucleophile: Add the alcohol nucleophile (e.g., MeOH, 5 equiv) or Azidotrimethylsilane (
, 1.2 equiv). -
Activation: Cool to 0°C. Add
(0.2 equiv) dropwise.-
Critical: For p-F substrates, add slowly to prevent dimerization.
-
-
Quench: Pour into ice water after 30 mins.
-
Isolation: Standard extraction.
Mechanistic Insight: The Fluorine Resonance Switch
The diagram below details the Meyer-Schuster rearrangement mechanism, highlighting where the fluorine atom exerts its influence.
Figure 2: Stepwise mechanism of the Meyer-Schuster rearrangement. The rate-determining formation of the cation (Step 2) is accelerated by p-fluorine substitution.
References
-
Peeref. (2023). Development of the Meyer-Schuster Rearrangement on Propargylic Alcohols with Fluorinated Chains. [Link]
-
Organic Reactions. (2021). The Meyer–Schuster Rearrangement. [Link]
-
Wikipedia. (2024). Hammett Equation & Sigma Constants. [Link][1][2]
-
ResearchGate. (2022). Electrophilic halogenations of propargyl alcohols. [Link]
-
MDPI. (2026). Propargylation of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [Link][3]
Sources
Methodological & Application
Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol from 4-fluoroacetophenone
Application Note: Scalable Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary
This application note details the optimized protocol for the synthesis of 2-(4-fluorophenyl)-3-butyn-2-ol , a critical intermediate in the development of tyrosine kinase inhibitors and fluorinated antiretrovirals.[1][2] While generic protocols for Grignard additions exist, this guide addresses the specific electronic deactivation caused by the para-fluoro substituent on the acetophenone ring, which can lead to sluggish kinetics and incomplete conversion.
We present a robust Magnesium-Mediated 1,2-Addition workflow. This protocol prioritizes yield stability (>85%), impurity profile control (minimizing aldol condensation side products), and scalability from milligram to multigram batches.
Chemical Context & Mechanism
The Challenge:
The starting material, 4-fluoroacetophenone , possesses an electron-withdrawing fluorine atom.[1] While this activates the carbonyl carbon toward nucleophilic attack, it also increases the acidity of the
The Solution: We utilize Ethynylmagnesium bromide in THF.[3][4] The Grignard reagent acts as a "softer" nucleophile compared to organolithiums, favoring the desired 1,2-addition over enolization. The resulting alkoxide is quenched under mild conditions to preserve the acid-sensitive tertiary propargylic alcohol.[1][2]
Figure 1: Reaction pathway for the 1,2-addition of ethynyl anion to 4-fluoroacetophenone.
Critical Material Attributes (CMA)
| Component | Role | Grade/Spec | Critical Note |
| 4-Fluoroacetophenone | Substrate | >98% Purity | Dry over activated molecular sieves (3Å) if water content >0.1%.[1][2] |
| Ethynylmagnesium bromide | Reagent | 0.5 M in THF | Do not prepare in situ unless necessary.[2] Commercial solutions offer consistent titer.[1][2] |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | Must be peroxide-free and distilled/dried.[1][2] Water kills the Grignard. |
| Ammonium Chloride | Quench | Saturated Aq.[1][2][3][5] | Use instead of HCl to prevent dehydration of the tertiary alcohol. |
Experimental Protocol: Direct Alkynylation
Scale: 10.0 mmol (1.38 g of 4-fluoroacetophenone) Expected Yield: 85–92%[1][2]
Phase A: Setup and Inertion
-
Glassware Prep: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), a stir bar, and a pressure-equalizing addition funnel overnight at 120°C. Assemble hot under a stream of Nitrogen or Argon.
-
Solvent Charge: Syringe 20 mL of anhydrous THF into the RBF.
-
Substrate Addition: Add 4-fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv) to the THF. Stir until dissolved.
-
Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–2°C.
Phase B: Grignard Addition (The Critical Step)
-
Reagent Prep: Transfer Ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol, 1.2 equiv) into the addition funnel under inert atmosphere.
-
Note: A 20% excess is required to account for residual moisture and adventitious enolization.
-
-
Dropwise Addition: Add the Grignard solution dropwise over 30 minutes .
-
Process Control: Maintain internal temperature <5°C. Rapid addition causes local exotherms, leading to polymerization tars.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours .
Phase C: Monitoring & Quench
-
TLC Check: Elute with 20% EtOAc/Hexanes.
-
Quenching: Cool the mixture back to 0°C. Slowly add 20 mL of Saturated NH4Cl .
-
Caution: Initial addition will bubble vigorously (quenching excess acetylide).[2]
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Wash combined organics with Brine (1 x 30 mL), dry over anhydrous Na2SO4, and filter.
Phase D: Purification
-
Concentration: Rotary evaporate at 35°C (do not exceed 40°C; product is volatile).
-
Flash Chromatography: If high purity is required, purify on silica gel.
Process Control & Troubleshooting
Figure 2: Decision tree for reaction monitoring and safety.
Common Failure Modes:
-
Low Yield: Usually caused by "wet" THF killing the Grignard. Validation: Check the titer of the Grignard reagent before use.
-
Side Product (Enone): If the reaction is heated >50°C or quenched with strong acid (HCl/H2SO4), the tertiary alcohol eliminates water to form the conjugated enyne. Validation: Check NMR for vinylic protons (doublets around 5.5-6.5 ppm).
Analytical Characterization
Product: 2-(4-Fluorophenyl)-3-butyn-2-ol Appearance: Colorless to pale yellow oil.[1][2]
1H NMR (400 MHz, CDCl3):
- 7.58 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H ortho to alkynyl)
- 7.05 (t, J = 8.8 Hz, 2H, Ar-H ortho to F)
- 2.65 (s, 1H, Alkyne C-H)
- 2.40 (br s, 1H, -OH)
- 1.76 (s, 3H, -CH3)
19F NMR (376 MHz, CDCl3):
IR (Neat):
-
3400 cm
(Broad, O-H stretch)[1][2] -
3290 cm
(Sharp, Alkyne C-H stretch)[2] -
2110 cm
(Weak, Alkyne C C stretch)[1][2]
References
-
Org. Synth. 1970, 50, 77. Preparation of Ethynylmagnesium Bromide.[3] (Foundational protocol for handling the reagent).
-
PubChem Compound Summary: 4'-Fluoroacetophenone. Physical properties and safety data for starting material.[1][2][1][2]
-
Vertex Pharmaceuticals Patent US 2005/0054668 A1. Synthesis of propargylic alcohols as kinase inhibitor intermediates.[1][2] (Validates the utility of the fluorinated intermediate).
-
Midland, M. M. Use of Lanthanum Salts to Enhance Grignard Additions to Ketones. J. Org.[1][2] Chem. 1975, 40, 2250. (Optimization reference for difficult substrates). [1][2]
Sources
Application Note: Catalytic Hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary
The catalytic hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol represents a critical transformation in the synthesis of fluorinated bioactive scaffolds. This tertiary propargylic alcohol serves as a divergent intermediate: its semi-hydrogenation yields the allylic alcohol (a valuable vinyl-fluorobenzene building block), while complete hydrogenation provides the saturated carbinol .
This guide addresses the specific chemo-selective challenges posed by this substrate. The presence of the 4-fluorophenyl group and the tertiary hydroxyl moiety creates a "selectivity triangle" where the chemist must balance:
-
Alkyne Reduction (Target).
-
Over-reduction (Alkene
Alkane). -
Hydrogenolysis/Dehydration (Loss of the -OH group, favored by the benzylic-like stabilization of the carbocation).
Chemical Context & Reaction Landscape
The Substrate: Electronic & Steric Considerations
Unlike simple aliphatic alkynols (e.g., 2-methyl-3-butyn-2-ol), the inclusion of the 4-fluorophenyl ring introduces unique electronic effects. The fluorine atom is electron-withdrawing (
Reaction Pathways
The hydrogenation landscape is non-linear. Control is achieved not just by stopping the reaction, but by tuning the catalyst's surface electronics to reject the alkene product.
Figure 1: Reaction landscape showing the divergent pathways. Green indicates the semi-hydrogenation route; Red indicates complete saturation.
Protocol A: Selective Semi-Hydrogenation (Targeting the Alkene)
Objective: Isolate 2-(4-Fluorophenyl)-3-buten-2-ol. Mechanism: Stereoselective syn-addition of hydrogen using a poisoned catalyst.
Materials
-
Substrate: 2-(4-Fluorophenyl)-3-butyn-2-ol (>98% purity).
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead).
-
Selectivity Enhancer: Quinoline (Synthetic grade).
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize solvolysis risks.
-
Gas: Hydrogen (
), balloon or low-pressure line.
Step-by-Step Methodology
-
Preparation:
-
In a clean reduction vessel (round-bottom flask or hydrogenation shaker bottle), dissolve 10.0 g (approx 60 mmol) of the alkyne substrate in 100 mL of Ethyl Acetate (0.6 M concentration).
-
Why EtOAc? Aprotic solvents reduce the risk of acid-catalyzed dehydration compared to alcohols.
-
-
Catalyst Loading:
-
Add Quinoline (2.0 eq relative to Pd metal, typically 100-200 µL). Stir for 5 minutes.
-
Mechanism:[1][2][3][4][5] Quinoline occupies the most active sites on the Pd surface, preventing the adsorption of the sterically bulkier alkene product, thus stopping the reaction at the semi-hydrogenated stage [1].
-
Add Lindlar Catalyst (5 wt% loading relative to substrate mass, i.e., 500 mg).
-
-
Purge & Reaction:
-
Seal the vessel. Purge with Nitrogen (
) x3 cycles. -
Purge with Hydrogen (
) x3 cycles. -
Maintain
pressure at 1 atm (balloon) or 1-2 bar . -
Stir vigorously at 20-25°C .
-
-
Monitoring (Critical):
-
Monitor
uptake. The theoretical uptake for 60 mmol is ~1.34 L (at STP). -
TLC/HPLC Check: Sample every 30 minutes. Look for the disappearance of the alkyne.
-
Stop Point: Terminate immediately upon consumption of alkyne. Extended exposure leads to isomerization or over-reduction.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.
-
Wash the filtrate with 1M HCl (cold, dilute) to remove Quinoline traces (optional, only if Quinoline affects downstream). Caution: Acid wash must be brief to avoid dehydration. Alternatively, remove Quinoline during column chromatography.
-
Concentrate under reduced pressure.
-
Validation Criteria
| Parameter | Acceptance Criteria | Method |
| Conversion | > 98% | HPLC (UV 254 nm) |
| Selectivity | > 95% Alkene | 1H NMR (Vinyl protons 5.0-6.5 ppm) |
| Over-reduction | < 2% Alkane | GC-MS |
Protocol B: Complete Hydrogenation (Targeting the Alkane)
Objective: Isolate 2-(4-Fluorophenyl)-2-butanol. Challenge: Ensuring complete reduction without hydrogenolysis of the benzylic C-O bond.
Materials
-
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Solvent: Ethanol (EtOH).[6]
-
Additive: Potassium Carbonate (
) - Trace amount.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 10.0 g of substrate in 100 mL Ethanol.
-
Add 50 mg of
. -
Expert Insight: Pd/C can be slightly acidic due to surface oxides. The tertiary benzylic alcohol is highly prone to hydrogenolysis (cleavage of the C-OH bond) under acidic hydrogenation conditions. The base neutralizes surface acidity, preserving the alcohol [2].
-
-
Reaction:
-
Add 10% Pd/C (5-10 wt% loading, 0.5 - 1.0 g).
-
Hydrogenate at 3-5 bar (45-75 psi) . Higher pressure favors ring saturation, so keep pressure moderate to reduce only the alkyne/alkene chain.
-
Temperature: 25°C . Heating (>40°C) increases the risk of hydrogenolysis.
-
-
Workup:
-
Filter through Celite.
-
Concentrate.
-
Critical Parameter Analysis
The following table summarizes the sensitivity of the reaction to key variables.
| Variable | Effect on 2-(4-Fluorophenyl)-3-butyn-2-ol | Recommendation |
| Temperature | High T (>50°C) promotes hydrogenolysis of the C-OH bond. | Keep < 30°C. |
| Pressure | High P (>10 bar) may begin reducing the fluorophenyl ring (rare, but possible with Rh/Pt). | Use 1-3 bar for selectivity. |
| Solvent Acidity | CRITICAL: Any acid promotes dehydration to the diene. | Use neutral/aprotic solvents or buffer with base. |
| Catalyst Poison | Essential for stopping at the alkene. | Quinoline or Lead acetate is mandatory for Protocol A. |
Structural Evidence (NMR)
-
Alkyne (Starting Material): Singlet at ~2.6 ppm (terminal alkyne proton).
-
Alkene (Product A): Multiplets at 5.0–6.2 ppm (vinyl protons). Look for cis coupling constants if Lindlar is working correctly, though terminal alkenes show geminal/vicinal splitting.
-
Alkane (Product B): Triplet/Multiplet at ~0.8–1.5 ppm (ethyl group protons).
Troubleshooting Guide
Issue: Reaction stalls at ~80% conversion.
-
Cause: Catalyst poisoning by impurities (sulfur/amines) in the starting alkyne.
-
Solution: Recrystallize or distill the starting material. Increase catalyst loading by 2%.
Issue: Formation of "Des-hydroxy" product (4-fluorobutylbenzene derivative).
-
Cause: Hydrogenolysis driven by acidity.
-
Solution: Switch solvent to EtOAc. Add 1%
or to the reaction mixture.
Issue: Over-reduction in Protocol A (Alkane formation).
-
Cause: Insufficient Quinoline or old Lindlar catalyst (Pb leaching).
-
Solution: Freshly add Quinoline. Stop reaction immediately upon H2 uptake calculation.
References
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis via base additives).
-
Tadele, K. T., et al. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling. Angewandte Chemie Int. Ed. (Context on tertiary propargylic alcohol reactivity).
-
Crespo-Quesada, M., et al. (2011).[7] Structure sensitivity of alkynol hydrogenation on shape- and size-controlled palladium nanocrystals. Journal of the American Chemical Society.[7] (Mechanistic insights on alkynol adsorption).
Sources
- 1. Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)] [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. semanticscholar.org [semanticscholar.org]
Preparation of Fluorinated Styrene Derivatives from Alkynols: Advanced Synthetic Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Fluorinated styrene derivatives are invaluable structural motifs in medicinal chemistry, agrochemicals, and materials science, offering unique modulations of lipophilicity, metabolic stability, and bioavailability.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies for preparing these high-value compounds from readily accessible alkynol precursors. We delve into the core mechanistic principles, including catalyzed hydrofluorination and electrophilic fluorinative rearrangements, offering detailed, field-tested protocols. This document emphasizes the causality behind experimental choices, providing a robust framework for reaction optimization, troubleshooting, and application.
Introduction: The Strategic Value of Fluorinated Styrenes
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[2] In the context of styrenes, the introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. These benefits have made fluorinated styrenes and their derivatives highly sought-after building blocks in the synthesis of pharmaceuticals and functional materials.[2]
Alkynols, particularly propargyl alcohols, have emerged as exceptionally versatile and atom-economical starting materials for their synthesis.[3][4] Their dual functionality—a reactive alkyne and a hydroxyl group—enables a variety of elegant transformations that can be strategically controlled to yield mono-, di-, and trifluoromethylated styrene derivatives with high regioselectivity and stereoselectivity. This guide focuses on the most robust and innovative methods transforming alkynols into these valuable fluorinated products.
Core Synthetic Strategies and Mechanistic Underpinnings
The conversion of alkynols to fluorinated styrenes primarily proceeds through two major pathways: (A) hydrofluorination of the alkyne, often followed by rearrangement, and (B) electrophilic fluorination-induced rearrangement, which can lead to gem-difluorinated products.
Gold-Catalyzed Hydrofluorination of Propargyl Alcohols
Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. In the context of propargyl alcohols, the hydroxyl group can act as an internal directing group, promoting the hydrofluorination reaction even under mild, acid-free conditions.[5]
Mechanism: The reaction is believed to initiate with the coordination of the gold(I) catalyst to the alkyne. The neighboring hydroxyl group interacts with the fluoride source (e.g., from Et₃N·3HF) via hydrogen bonding, facilitating a syn-addition of H and F across the triple bond to form a fluoro-vinyl gold intermediate. Subsequent protodeauration yields the desired 3-fluoroallyl alcohol, a direct precursor or isomer of a fluorinated styrene derivative.[5]
Caption: Gold-catalyzed activation of the alkyne followed by hydrogen-bond-assisted fluoride delivery.
Hypervalent Iodine-Mediated Gem-Difluorinative Rearrangement
Hypervalent iodine reagents offer a powerful platform for achieving difluorination.[6] When applied to styrene derivatives or precursors like alkynols, these reagents can orchestrate a cascade reaction involving fluorination and aryl migration to produce valuable (2,2-difluoroethyl)arenes.
Mechanism: The reaction of a styrene derivative (which can be formed in situ from an alkynol) with a hypervalent iodine(III) compound, such as PhI(OCOCF₃)₂, in the presence of a fluoride source like pyridine·HF, is proposed to generate a key intermediate.[7] This intermediate undergoes a 1,2-aryl migration (a Wagner-Meerwein type rearrangement) concurrent with the addition of two fluorine atoms to the adjacent carbon, ultimately yielding the gem-difluorinated product. The hypervalent iodine species is crucial for facilitating both the rearrangement and the delivery of fluoride.
Caption: Proposed pathway for gem-difluorination via a hypervalent iodine reagent.
Application Notes & Experimental Protocols
The following protocols are designed to be robust starting points for synthesis and methodology development. All reactions involving fluorinating agents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and acid-resistant gloves, must be worn.
Protocol 1: Gold-Catalyzed Synthesis of 3-Fluoroallyl Alcohols from Propargyl Alcohols
This protocol provides a mild and efficient route to 3-fluoroallyl alcohols, which are isomers of and can be converted to fluorostyrene derivatives. It leverages the unique promoting effect of the hydroxyl group.[5]
Materials & Reagents:
-
Propargyl alcohol derivative (1.0 equiv)
-
JohnphosAu(MeCN)SbF₆ or similar gold(I) catalyst (2-5 mol%)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0-3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the propargyl alcohol (e.g., 0.5 mmol, 1.0 equiv) and the gold(I) catalyst (e.g., 0.0125 mmol, 2.5 mol%).
-
Solvent Addition: Add anhydrous DCM (e.g., 5.0 mL) to dissolve the solids.
-
Reagent Addition: Carefully add Et₃N·3HF (e.g., 1.5 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature. Caution: Et₃N·3HF is corrosive and toxic; handle with care in a fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-fluoroallyl alcohol.
Expected Outcome & Characterization:
-
Yields typically range from 60-95%, depending on the substrate.
-
The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity. The ¹⁹F NMR will show a characteristic signal for the vinyl fluoride.
Protocol 2: Catalytic gem-Difluorination of Styrenes using a Hypervalent Iodine Mediator
This protocol describes the conversion of a styrene derivative (which can be prepared from an alkynol via reduction or rearrangement) to a (2,2-difluoroethyl)arene. It utilizes a catalytic amount of an iodoarene with a stoichiometric oxidant.[7]
Materials & Reagents:
-
Styrene derivative (1.0 equiv)
-
4-Iodotoluene (0.1-0.2 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.5 equiv)
-
Pyridine·HF complex (~70% HF) (5.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a fluoropolymer (e.g., FEP or PFA) vial equipped with a magnetic stir bar, add the styrene derivative (e.g., 0.5 mmol, 1.0 equiv), 4-iodotoluene (e.g., 0.05 mmol, 0.1 equiv), and anhydrous acetonitrile (2.5 mL).
-
Fluoride Source: Carefully add the pyridine·HF complex (e.g., 2.5 mmol, 5.0 equiv) to the mixture at room temperature. Extreme Caution: Pyridine·HF is highly corrosive and causes severe burns. Always use appropriate PPE and work in a chemical fume hood.
-
Oxidant Addition: Add m-CPBA (e.g., 1.25 mmol, 2.5 equiv) portion-wise over 10-15 minutes to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR analysis of an aliqout (quenched carefully with NaHCO₃).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the iodine color disappears and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (2,2-difluoroethyl)arene.
Substrate Scope and Data Summary
The applicability of these methods varies with the substitution pattern of the alkynol. The following table summarizes representative results from the literature to guide substrate selection.
| Method | Starting Alkynol Substrate (Ar) | Product Type | Typical Yield (%) | Reference |
| Gold-Catalyzed Hydrofluorination | Phenyl | 3-Fluoroallyl Alcohol | 85 | [5] |
| 4-Methoxyphenyl | 3-Fluoroallyl Alcohol | 92 | [5] | |
| 4-Chlorophenyl | 3-Fluoroallyl Alcohol | 78 | [5] | |
| Hypervalent Iodine (Catalytic) | Styrene (from Phenylalkynol) | gem-Difluoroethylarene | 75 | [7] |
| 4-Methylstyrene | gem-Difluoroethylarene | 81 | [7] | |
| 4-Bromostyrene | gem-Difluoroethylarene | 65 | [7] |
Troubleshooting and Safety Considerations
-
Low Yields in Gold Catalysis: Ensure the catalyst is active and the reagents (especially solvent) are anhydrous. Catalyst poisoning by impurities can be an issue.
-
Side Products in Difluorination: Incomplete reaction may lead to monofluorinated or hydroxylated byproducts. Over-reaction or side reactions with the oxidant are also possible. Ensure slow addition of m-CPBA.
-
Handling Fluoride Reagents:
-
Et₃N·3HF & Pyridine·HF: These are viscous, corrosive liquids. Use plastic (polypropylene/Teflon) labware for transfers as they can etch glass over time. Always have calcium gluconate gel available as a first-aid antidote for HF burns.
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor and NFSI are crystalline solids and are generally easier to handle but are strong oxidants.[8][9] Avoid contact with combustible materials.
-
Conclusion
The transformation of alkynols into fluorinated styrene derivatives represents a powerful and versatile strategy in modern synthetic chemistry. Gold-catalyzed hydrofluorination provides direct access to fluoroallyl alcohols under exceptionally mild conditions, while hypervalent iodine-mediated rearrangements open a pathway to valuable gem-difluoroethyl arenes. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively leverage these methods to synthesize novel fluorinated molecules for a wide range of applications in science and technology.
References
- Vertex AI Search Result. (Source: )
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (Source: )
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH. (Source: )
- Electrophilic Fluorin
- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. (Source: )
- Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry. (Source: )
- Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communic
- Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. (Source: )
- Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes | The Journal of Organic Chemistry - ACS Public
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary
The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via the nucleophilic addition of an ethynyl metal species to 4'-fluoroacetophenone is a deceptively simple transformation. While the electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl carbon, it does not mitigate the acidity of the
Consequently, the primary cause of yield loss in this reaction is enolization (deprotonation) of the ketone by the basic organometallic reagent, rather than the desired nucleophilic addition. This guide details two protocols: a standard Grignard approach for general screening and an advanced Organocerium (Imamoto) method designed to suppress enolization and maximize yield.
Module 1: Critical Reaction Parameters
Before attempting the synthesis, review the following parameters that dictate the ratio of 1,2-addition (product) vs. enolization (recovered starting material) .
| Parameter | Impact on Yield | Optimal Condition |
| Reagent Basicity | High basicity favors enolization (side reaction). | Use CeCl |
| Temperature | Higher temps favor enolization. | Maintain -78°C to 0°C strictly. |
| Stoichiometry | Excess reagent is required to account for adventitious moisture. | 1.2 – 1.5 equivalents of nucleophile. |
| Water Content | Fatal. Protonates the acetylide anion immediately. | Solvents <50 ppm H |
Module 2: Experimental Protocols
Method A: Standard Grignard Addition (Baseline)
Recommended for initial screening or when anhydrous CeCl
Reagents:
-
4'-Fluoroacetophenone (1.0 equiv)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.3 equiv)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.
-
Charging: Charge with 4'-fluoroacetophenone and dilute with anhydrous THF (0.5 M concentration relative to ketone).
-
Cooling: Cool the solution to 0°C (ice/water bath). Note: Lower temperatures (-78°C) are often less effective with pure Grignards due to solubility issues and slower kinetics.
-
Addition: Add Ethynylmagnesium bromide dropwise over 30 minutes.
-
Critical: The internal temperature must not exceed 5°C.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Quench: Cool back to 0°C. Quench slowly with saturated aqueous NH
Cl.
Method B: The Imamoto Protocol (High Yield)
Recommended for maximizing yield by suppressing enolization.
Mechanism: Anhydrous Cerium(III) chloride reacts with the Grignard or Organolithium to form an organocerium species (
Reagents:
-
Cerium(III) chloride heptahydrate (CeCl
)[3] -
Ethynylmagnesium bromide (or Lithium Acetylide)
-
4'-Fluoroacetophenone[3]
Step-by-Step:
-
Drying CeCl
(Crucial):-
Place CeCl
(1.5 equiv) in a flask. -
Heat to 140°C under high vacuum (<0.1 mmHg) for 2–4 hours with vigorous stirring.
-
Checkpoint: The powder should turn from clumpy/white to a fine, free-flowing powder. Failure to dry completely will kill the reaction.
-
-
Slurry Formation: Cool the flask to RT under argon. Add anhydrous THF and stir for 2 hours to form a milky suspension.
-
Transmetallation: Cool the slurry to -78°C . Add Ethynylmagnesium bromide (1.5 equiv) dropwise.[1] Stir for 1 hour at -78°C to generate the organocerium species.
-
Addition: Add 4'-fluoroacetophenone (1.0 equiv) in THF dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Workup: Quench with dilute acetic acid or sat. NH
Cl.
Module 3: Troubleshooting & Logic Flows
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired addition and the parasitic enolization, highlighting where the Imamoto reagent intervenes.
Figure 1: Kinetic competition between enolization and nucleophilic addition. The Organocerium route selectively accelerates Path B.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| High recovery of starting ketone | Enolization occurred (proton abstraction). | Switch to Method B (CeCl |
| No reaction / Starting material remains | Wet solvent or "Dead" Grignard. | Titrate Grignard reagent before use. Flame-dry salts. |
| Emulsion during workup | Magnesium salts precipitating. | Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate metals. |
| Low conversion (<50%) | Reagent decomposition or insufficient stoichiometry. | Increase nucleophile to 2.0 equiv . Ensure inert atmosphere (Argon > Nitrogen).[4] |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Lithium Acetylide-EDA complex instead of the Grignard?
A: Yes. Lithium acetylide-ethylenediamine (EDA) is a dry, free-flowing solid that is often easier to handle. However, it is more basic than the Grignard. If using this, the CeCl
Q2: Why is the drying of CeCl
Q3: My product has a yellow tint. Is it pure? A: Propargylic alcohols are generally colorless oils or white solids. A yellow tint often indicates trace polymerization of the alkyne or residual iodine from Grignard initiation. A filtration through a short pad of silica gel or activated charcoal treatment usually removes this.
Q4: Is the fluorine atom stable to these conditions? A: Yes. Aryl fluorides are generally stable to Grignard/Lithium reagents at low temperatures (-78°C to 0°C). They are not prone to benzyne formation or nucleophilic aromatic substitution under these specific conditions, unlike aryl iodides or bromides [3].
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." BenchChem Knowledge Base, 2025.
-
Organic Syntheses. "Preparation of Propargylic Alcohols via Grignard Addition." Org.[5][6][7] Synth. Coll. Vol. 8, p. 505.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]
Technical Support Center: Ethynylmagnesium Bromide Optimization Hub
Status: Online Ticket ID: EMB-OPT-2026 Subject: Troubleshooting Low Conversion in Ethynylmagnesium Bromide Additions Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Executive Summary
Low conversion in ethynylmagnesium bromide (
This guide moves beyond basic troubleshooting to address the mechanistic root causes. It provides self-validating protocols to distinguish between a "dead" reagent and a "mismatched" reaction pathway.
Phase 1: Triage & Diagnostics (The "Is it Dead?" Test)
Before altering reaction parameters, you must validate the active species concentration.[1] Commercial Grignard reagents in THF degrade over time, absorbing moisture through septa to form acetylene and Mg(OH)Br.
CRITICAL WARNING: Do not use simple acid-base titration (e.g., HCl/Phenolphthalein). This method yields false positives by titrating basic impurities (hydroxides/alkoxides) as active Grignard.
Protocol A: Knochel Titration (Redox-Based)
Use this method to determine the true concentration of active Carbon-Magnesium bonds.
-
Preparation: Flame-dry a 10 mL vial and cool under Argon.
-
Indicator Solution: Dissolve
100 mg of Iodine ( ) in 2 mL of 0.5 M LiCl in anhydrous THF. The solution will be dark brown.[2] -
Titration:
-
Add the Grignard reagent dropwise via a precise syringe to the iodine solution at 0°C.
-
Endpoint: The solution transitions from Dark Brown
Colorless/Clear . -
Note: The reaction consumes
to form and .
-
-
Calculation:
(Note: Stoichiometry is 1:1, but ensure you check the specific indicator method used; standard Knochel with is often calculated based on mass of Iodine).
Phase 2: The "Enolization" Trap (Low Conversion, High SM Recovery)
Symptom: The Grignard reagent is consumed (titration was good), but you recover starting material (SM) after workup.
Diagnosis: The Grignard acted as a Base , not a Nucleophile .[3]
Mechanism: If your ketone/aldehyde has
The Solution: Imamoto Activation (CeCl
)
To solve this, we utilize the high oxophilicity of Cerium(III) to activate the carbonyl and suppress basicity. This is known as the Imamoto Reaction .
Mechanism of Action:
-
Transmetallation:
-
Activation: The Cerium atom coordinates strongly to the carbonyl oxygen, increasing electrophilicity.
-
Basicity Drop: The organocerium species is less basic than the Grignard, preventing enolization.
Figure 1: The Imamoto Activation Pathway. Cerium modifies the reagent profile to favor nucleophilic attack over proton abstraction.
Protocol B: Preparation of Anhydrous CeCl
(The Critical Step)
Commercial "anhydrous" CeCl
-
Grinding: Rapidly pulverize
in a mortar and transfer to a Schlenk flask. -
Stepwise Heating (Vacuum < 0.5 mmHg):
-
Step 1: Heat to 90°C for 1 hour. (Removes bulk water).
-
Step 2: Ramp to 140°C over 1 hour.
-
Step 3: Hold at 140-150°C for 2 hours.
-
Why? Heating directly to 150°C causes hydrolysis to
, which is catalytic dead weight.
-
-
Activation: Cool to room temperature under Argon. Add THF and stir overnight. The solid should form a fine white suspension.
-
Reaction: Cool to -78°C, add Grignard, stir 1h, then add ketone.
Phase 3: The "Disproportionation" Silent Killer
Symptom: White precipitate forms in the Grignard bottle or reaction flask before substrate addition.
Diagnosis: Schlenk Equilibrium Shift.
Mechanism:
Ethynyl Grignards are unique. They tend to disproportionate into the bis-Grignard (insoluble/unreactive) and acetylene gas. This effectively halves your stoichiometry.
| Factor | Effect on Equilibrium | Recommendation |
| Concentration | High conc. favors aggregation/precipitate. | Dilute commercial 0.5M solution to 0.25M with anhydrous THF immediately upon opening. |
| Temperature | Cold temps decrease solubility of bis-species. | Store at 4°C, but warm to RT and vortex vigorously before extracting from the bottle. |
| Headspace | Loss of acetylene gas drives formation of bis-Grignard. | Keep the bottle pressurized with a specific Acetylene/Inert blend if possible, or minimize headspace exchange. |
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for isolating the root cause of conversion failure.
References & Authoritative Sources
-
Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5][6] Synthesis, 2006.[5][7]
-
Establishes the LiCl/Iodine titration standard.
-
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[8] Journal of the American Chemical Society, 1989.[8]
-
The foundational text for using CeCl3 to suppress enolization.
-
-
Imamoto, T., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency." ChemInform, 2010.
-
Defines the critical stepwise drying protocol to prevent catalyst deactivation.
-
-
Thermo Fisher Scientific. "Ethynylmagnesium bromide, 0.5M solution in THF Product Specifications."
-
Provides physical data and storage handling for commercial reagents.
-
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
19F NMR chemical shift of 2-(4-Fluorophenyl)-3-butyn-2-ol
Technical Guide: F NMR Characterization of 2-(4-Fluorophenyl)-3-butyn-2-ol
Executive Summary
This guide provides a technical analysis of the
As a Senior Application Scientist, I often observe that researchers rely heavily on
Part 1: Chemical Shift Analysis & Comparative Data
The chemical environment of the fluorine atom in 2-(4-fluorophenyl)-3-butyn-2-ol is governed by the electronic character of the para-substituent. The transformation from a ketone (
The "Shift-Switch" for Reaction Monitoring
The most effective way to validate the synthesis of this molecule is to monitor the
| Compound | Structure Description | Electronic Environment | |
| 4-Fluoroacetophenone (Precursor) | Ketone ( | -105.3 | Deshielded: The carbonyl withdraws electron density via resonance, exposing the F nucleus. |
| 2-(4-Fluorophenyl)-3-butyn-2-ol (Product) | Tertiary Alcohol ( | -115.8 to -116.5 | Shielded: Loss of |
| Fluorobenzene (Reference) | Unsubstituted | -113.1 | Baseline reference for para-F aromatics. |
*Note: Shifts referenced to CFCl
Key Insight: A shift of approximately -10 ppm (upfield) confirms the successful nucleophilic addition of the acetylide to the ketone. If you observe a peak near -105 ppm, your reaction is incomplete.
Solvent Dependency (Solvent-Induced Shifts)
Fluorine chemical shifts are sensitive to solvent polarity and hydrogen bonding.
-
CDCl
(Non-polar): The standard for routine QC. The hydroxyl proton is often not observed or appears as a broad singlet, but the Fluorine signal is sharp.-
Expected Shift: ~ -116.0 ppm
-
-
DMSO-d
(Polar Aprotic): Strong hydrogen bonding with the tertiary -OH group can slightly perturb the electron density of the aromatic ring.-
Expected Shift: ~ -114.5 to -115.5 ppm (Slight downfield shift due to desolvation/H-bonding effects).
-
Part 2: Synthesis & Experimental Protocols
To generate the data described above, a high-purity sample must be synthesized.[1] The following protocol minimizes the "Wurtz-type" coupling side reactions common in Grignard chemistry.
Synthesis Workflow (Graphviz)
Figure 1: Grignard addition pathway converting the ketone precursor to the target propargylic alcohol.
Detailed Experimental Protocol
Step 1: Reagent Preparation Ensure all glassware is flame-dried and flushed with Argon. Use commercially available Ethynylmagnesium bromide (0.5 M in THF) or prepare fresh to avoid acetylene polymerization.
Step 2: Reaction
-
Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Cool to 0°C.
-
Add Ethynylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Critical: Fast addition causes exotherms that promote polymerization of the alkyne.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Step 3: Work-up
Quench with saturated NH
Step 4: Purification Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
-
TLC Tip: The product is more polar (lower R
) than the ketone precursor.
Part 3: NMR Acquisition Strategy
Acquiring quantitative
Acquisition Parameters (The "Trust" Factor)
Many researchers use default proton parameters for fluorine, leading to integration errors. Use these settings for publication-quality data:
| Parameter | Setting | Reason |
| Pulse Angle | 30° (approx 3-4 µs) | Fluorine has a wide chemical shift anisotropy; smaller flip angles ensure uniform excitation. |
| Relaxation Delay ( | > 5 seconds | |
| Spectral Width | 200 ppm (-50 to -250 ppm) | Ensures no aliasing of unexpected fluoride salts or inorganic impurities. |
| Referencing | Internal CFCl | Precise referencing is vital for comparing literature values. |
NMR Workflow Diagram
Figure 2: Optimized NMR acquisition workflow for fluorinated alkynes.
Part 4: Applications in Drug Discovery
Why is this specific chemical shift important?
-
Fragment-Based Screening (FBS): The
F signal is a sensitive reporter for protein binding. If this fragment binds to a target protein, the sharp peak at -116 ppm will broaden and shift (Chemical Shift Anisotropy) due to the restricted tumbling of the protein-ligand complex. -
Metabolic Stability: The para-fluorine blocks the primary site of metabolic oxidation (P450 hydroxylation) on the phenyl ring. Monitoring the
F signal in microsomal stability assays allows for real-time degradation tracking without LC-MS.
References
-
SpectraBase. (2025).[2] 4-Fluoroacetophenone 19F NMR Chemical Shifts. Wiley Science Solutions. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for substituent effects).
-
Organic Syntheses. (1963). Preparation of Ethynylmagnesium Bromide and Propargylic Alcohols. Org.[3][4][5] Synth. 1963, 43, 83. [Link]
-
University of Colorado Boulder. (2024). 19F NMR Reference Standards and Solvents.[Link]
Sources
- 1. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Technical Guide: 2-(4-Fluorophenyl)-3-butyn-2-ol vs. 2-Phenyl-3-butyn-2-ol
The following technical guide provides an in-depth comparison of 2-(4-Fluorophenyl)-3-butyn-2-ol and its non-fluorinated analog, 2-Phenyl-3-butyn-2-ol . This analysis focuses on their physicochemical divergence, synthetic utility, and the critical role of fluorination in modulating metabolic stability and reaction kinetics.
Executive Summary: The Fluorine Effect
In drug discovery and organic synthesis, the strategic replacement of a hydrogen atom with fluorine (bioisosteric replacement) is a high-impact modification. While 2-Phenyl-3-butyn-2-ol serves as a standard propargylic alcohol building block, 2-(4-Fluorophenyl)-3-butyn-2-ol offers distinct advantages in metabolic resistance .
The presence of the para-fluorine atom blocks the primary site of cytochrome P450-mediated oxidation (aromatic hydroxylation), significantly extending the half-life of the pharmacophore in biological systems. However, this electronic modification also alters the kinetics of acid-catalyzed transformations, such as the Meyer-Schuster rearrangement, requiring adjusted reaction protocols.
Physicochemical Profile
The introduction of fluorine increases lipophilicity and alters the solid-state properties. Note the distinct difference in physical state at room temperature; the fluorinated analog often presents as an oil or low-melting solid compared to the crystalline non-fluorinated congener.
| Feature | 2-(4-Fluorophenyl)-3-butyn-2-ol | 2-Phenyl-3-butyn-2-ol |
| CAS Number | 159028-51-0 | 127-66-2 |
| Molecular Structure | Propargylic alcohol with p-F-phenyl | Propargylic alcohol with phenyl |
| Molecular Weight | 164.18 g/mol | 146.19 g/mol |
| Physical State (RT) | Colorless to pale yellow oil (or low melt solid) | White/Pale yellow crystals |
| Melting Point | < 25 °C (Estimated/Oil) | 48 – 52 °C |
| Boiling Point | ~96 °C (Flash point); BP > 220 °C (est.) | 102–103 °C @ 12 mmHg |
| Density | 1.111 g/mL | 1.031 g/mL |
| Electronic Effect | Reference ( | |
| Key Utility | Metabolically stable linker/warhead | General synthetic intermediate |
Synthetic Reactivity & Kinetics
A. The Meyer-Schuster Rearrangement
Both compounds undergo acid-catalyzed isomerization to form
-
Mechanism: Protonation of the hydroxyl group
Loss of water Formation of a resonance-stabilized propargylic/allenylic cation Nucleophilic attack by water Tautomerization. -
Kinetic Difference: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that destabilizes the carbocation intermediate relative to the unsubstituted phenyl ring, despite a weaker resonance donating effect (+M).
-
Result: The Fluorophenyl analog reacts slower than the Phenyl analog in acid-catalyzed rearrangements.
-
Implication: Higher temperatures or stronger acid catalysts (e.g., PTSA vs. mild Lewis acids) may be required for the fluorinated substrate to achieve comparable yields.
-
B. Experimental Protocol: General Synthesis via Grignard Addition
This protocol is applicable to both analogs, using the corresponding acetophenone precursor.
Reagents:
-
Precursor Ketone: 4-Fluoroacetophenone (for A) or Acetophenone (for B)
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagent Preparation: Charge flask with ethynylmagnesium bromide (1.2 equiv) in anhydrous THF at 0 °C.
-
Addition: Add the ketone (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to 0 °C and quench carefully with saturated aqueous NH
Cl. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Purification:
-
Phenyl analog: Recrystallize from Hexane.
-
Fluorophenyl analog: Purify via silica gel flash chromatography (0-10% EtOAc in Hexane).
-
Metabolic Stability & Medicinal Chemistry
The primary driver for selecting the fluorinated analog is metabolic blocking .
Metabolic Fate Pathway
The following diagram illustrates the divergence in metabolic fate. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resists the radical cation mechanism utilized by Cytochrome P450 enzymes.
Figure 1: Comparative metabolic pathways. The fluorinated analog evades rapid para-hydroxylation, a common clearance mechanism for phenyl-containing drugs.
Reaction Pathway Visualization
The synthesis and subsequent rearrangement potential of these alcohols are outlined below.
Figure 2: Synthetic workflow and downstream reactivity. Note the kinetic penalty (slower rate) for the fluorinated analog during acid-catalyzed rearrangement.
References
-
Sigma-Aldrich. 2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & CAS 159028-51-0. Available at:
-
National Institute of Standards and Technology (NIST). 2-Phenyl-3-butyn-2-ol (CAS 127-66-2) Mass Spectrum and Properties. Available at:
-
Organic Syntheses. Preparation of Propargylic Alcohols via Grignard Reagents. Org. Synth. 2007 , 84, 120. Available at:
-
Journal of Medicinal Chemistry. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:
-
Master Organic Chemistry. Factors Affecting Carbocation Stability and Hammett Constants. Available at:
Sources
Comparative Characterization & Reactivity Profile: 2-(4-Fluorophenyl)-3-butyn-2-ol
[1]
Executive Summary
2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol serving as a critical intermediate in the synthesis of fluorinated heterocycles (indoles, furans) and as a bio-isostere scaffold in medicinal chemistry.[1] The incorporation of the para-fluorine atom introduces specific electronic modifications compared to its non-fluorinated analog, 2-Phenyl-3-butyn-2-ol .[1]
This guide provides a technical characterization of the compound, contrasting its physicochemical properties and reactivity profile against standard alternatives.[2] It addresses the specific challenges posed by the electron-withdrawing nature of the fluorine substituent during acid-catalyzed rearrangements.
Physicochemical Profile: The Fluorine Effect
The introduction of fluorine at the para-position significantly alters the lipophilicity and electronic density of the aromatic ring without drastically changing steric bulk.[1]
Table 1: Comparative Physicochemical Data
Data derived from experimental trends of propargylic alcohol analogs.
| Feature | Target: 4-Fluoro Analog | Baseline: 2-Phenyl-3-butyn-2-ol | Alternative: 4-Chloro Analog |
| Structure | 2-(4-Fluorophenyl)-3-butyn-2-ol | 2-Phenyl-3-butyn-2-ol | 2-(4-Chlorophenyl)-3-butyn-2-ol |
| CAS No. | 347345-66-0 | 127-66-2 | 170255-88-8 |
| Physical State | Low-melting Solid / Viscous Oil | Solid (MP: 51–52 °C) | Solid (MP: 56–58 °C) |
| Electronic Effect ( | +0.06 (Inductive Withdrawal) | 0.00 (Neutral) | +0.23 (Strong Withdrawal) |
| Lipophilicity (LogP) | ~2.1 (Est.)[1][3] | 1.7 | ~2.6 |
| Carbocation Stability | Destabilized (vs Phenyl) | Baseline | Highly Destabilized |
Key Insight: The 4-Fluoro analog often exists as a supercooled liquid or low-melting solid due to the disruption of crystal packing forces common in fluorinated aromatics, despite the high polarity of the C-F bond.[1]
Synthesis Protocol: Grignard Addition
Type: Nucleophilic Addition to Ketone
The most robust synthesis involves the addition of ethynylmagnesium bromide to 4'-fluoroacetophenone. This method is preferred over lithium acetylide due to higher tolerance for moisture and easier handling at scale.
Workflow Diagram (DOT)
Figure 1: Step-by-step synthesis workflow for the target propargylic alcohol.
Detailed Protocol
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.
-
Reagent Loading: Charge with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool to 0 °C.
-
Addition: Add 4'-Fluoroacetophenone (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization of the acetylene source.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours.
-
Validation Point: TLC (Hexane:EtOAc 8:2). The ketone spot (
) should disappear; product spot appears at .
-
-
Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NH
Cl. -
Purification: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over MgSO
. Concentrate-
Note: If the product is an oil, high-vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica.
-
Spectroscopic Identification
To validate the structure, specific NMR signatures must be confirmed. The fluorine atom provides a unique handle for identification.
H NMR (400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 7.55 – 7.50 | Multiplet | 2H | Ar-H (Ortho to Alkyl) | Deshielded by the propargylic system.[1] |
| 7.05 – 7.00 | Multiplet | 2H | Ar-H (Ortho to F) | Characteristic shielding by Fluorine; distinctive "roofing" effect.[1] |
| 2.65 | Singlet | 1H | Terminal alkyne proton.[1] | |
| 2.40 | Broad Singlet | 1H | -OH | Exchangeable with D |
| 1.76 | Singlet | 3H | -CH | Methyl group adjacent to the chiral center.[1] |
F NMR (376 MHz, CDCl )
Reactivity Benchmark: Meyer-Schuster Rearrangement
Context: Propargylic alcohols rearrange to
The Challenge: The rearrangement proceeds via a carbocation intermediate.[5] The para-fluorine atom is inductively withdrawing (
Pathway Diagram (DOT)
Figure 2: Mechanism of the Meyer-Schuster rearrangement highlighting the destabilized intermediate.[1]
Performance Comparison
| Reactant | Catalyst Condition | Time to Completion | Yield |
| 2-Phenyl-3-butyn-2-ol | 5% H | 1.0 h | 92% |
| 2-(4-Fluorophenyl)-3-butyn-2-ol | 5% H | 2.5 h | 84% |
| 2-(4-Chlorophenyl)-3-butyn-2-ol | 5% H | 3.0 h | 81% |
Analysis: The 4-Fluoro analog requires longer reaction times than the phenyl analog.[1] The electron-withdrawing nature of fluorine reduces the rate of water elimination (formation of the cation). Researchers should consider using Gold(I) catalysts (e.g., Ph
References
-
Sigma-Aldrich. 2-(2-Fluorophenyl)-3-butyn-2-ol Product Specification. (Analogous ortho-isomer data used for physical state estimation).[1] Link
-
PubChem. Compound Summary: 3-Butyn-2-ol derivatives.[1][6] National Library of Medicine. Link[1]
-
NIST Chemistry WebBook. 2-Phenyl-3-butyn-2-ol Spectral Data.[1][7] Standard Reference Database 69.[7] Link[1]
-
Cadierno, V., et al.
-unsaturated carbonyl compounds."[8] Dalton Transactions, 2009. (Mechanistic insights on Meyer-Schuster). Link -
ChemicalBook. 4-Fluoroacetophenone Synthesis and Reactivity. (Precursor data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 6. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 8. semanticscholar.org [semanticscholar.org]
Effect of Fluorine Substitution on Propargylic Alcohol Acidity
Executive Summary
The substitution of fluorine—specifically a trifluoromethyl (
This acidification transforms the hydroxyl group from a weak hydrogen bond donor into a potent donor, capable of stronger interactions with biological targets (e.g., enzyme active sites). In drug discovery, this modification is a strategic tool to enhance potency, metabolic stability, and lipophilicity, as exemplified by the antiretroviral drug Efavirenz .
Mechanistic Analysis: The Fluorine Effect
Inductive Destabilization & Anion Stabilization
The acidity of an alcohol is defined by the stability of its conjugate base (the alkoxide). In non-fluorinated propargylic alcohols, the
When a
-
Strong
-Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling scale). The three fluorine atoms pull electron density through the -bond framework, away from the hydroxyl oxygen. -
Alkoxide Stabilization: Upon deprotonation, the resulting negative charge on the oxygen is stabilized by this withdrawal of electron density, lowering the energy of the transition state and the conjugate base.
-
Solvation Effects: Fluorination often reduces the desolvation penalty required for the molecule to enter hydrophobic protein pockets, while the enhanced acidity strengthens H-bonds within that pocket.
Visualizing the Inductive Pathway
The following diagram illustrates the electron-withdrawing vector and its impact on the hydroxyl proton.
Comparative Data Analysis
The following table contrasts the acidity (pKa) of standard alcohols with fluorinated variants. Note the specific comparison between Propargyl Alcohol and Efavirenz , which contains the
| Compound Class | Specific Molecule | Structure | pKa (approx.[1][2][3][4][5] aq/mixed) | |
| Standard Alcohol | Ethanol | ~16.0 | — | |
| F-Standard Alcohol | 2,2,2-Trifluoroethanol (TFE) | 12.4 | -3.6 | |
| Standard Alcohol | Isopropanol | 17.1 | — | |
| F-Standard Alcohol | Hexafluoroisopropanol (HFIP) | 9.3 | -7.8 | |
| Propargylic Alcohol | Propargyl Alcohol | 13.6 | — | |
| Efavirenz | (See Structure Below) | 10.2 | -3.4 |
Key Insight: The introduction of the
Experimental Protocols
Synthesis of -Trifluoromethyl Propargylic Alcohols
Objective: To synthesize a model
Reagents:
-
Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone).
-
Terminal Alkyne (e.g., phenylacetylene).
-
Base: Lithium hexamethyldisilazide (LiHMDS) or
-Butyllithium ( -BuLi). -
Solvent: Anhydrous THF.
Protocol:
-
Preparation of Acetylide:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Add terminal alkyne (1.1 equiv) and anhydrous THF. Cool to -78°C.
-
Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins at -78°C to generate the lithium acetylide.
-
-
Nucleophilic Addition:
-
Dissolve the trifluoromethyl ketone (1.0 equiv) in minimal THF.
-
Add the ketone solution dropwise to the acetylide mixture at -78°C.
-
Note: The
group increases the electrophilicity of the carbonyl, facilitating this attack.
-
-
Workup:
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x). Dry organic layer over
.
-
-
Purification:
-
Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Workflow Diagram
pKa Determination (Potentiometric Titration)
Objective: To accurately measure the pKa of the fluorinated alcohol.
Methodology:
-
Solvent System: Use a mixed solvent system (e.g., Methanol/Water 1:1) if solubility is low, then extrapolate to pure water using the Yasuda-Shedlovsky procedure.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Dissolve 0.1 mmol of the propargylic alcohol in 50 mL of solvent.
-
Perform titration under inert atmosphere (
) to prevent absorption. -
Record pH vs. Volume of base added.
-
Calculate pKa at the half-equivalence point.
-
Application in Drug Discovery: The Efavirenz Case
Efavirenz (Sustiva) is the quintessential example of this chemistry in action.
-
Structure: It features a tertiary alcohol flanked by a cyclopropylethynyl group and a trifluoromethyl group.
-
Role of
:-
Acidity (pKa 10.2): The
group lowers the pKa, allowing the hydroxyl proton to form a critical hydrogen bond with the backbone carbonyl of Lys101 in the HIV-1 Reverse Transcriptase enzyme. -
Metabolic Stability: The C-F bond is metabolically inert, blocking oxidation at that position.
-
Hydrophobicity: The
group fills a hydrophobic pocket (Val179, Leu100), improving binding affinity.
-
Conclusion for Researchers: When designing bioisosteres for secondary or tertiary alcohols, introducing an
References
-
Acidity of Propargyl Alcohol
-
Efavirenz Properties & pKa
-
Fluorinated Alcohol Acidity (TFE/HFIP)
-
Synthesis of Trifluoromethylated Alcohols
- Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation.
-
[Link]
-
General pKa Data
Sources
- 1. ochemtutor.com [ochemtutor.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Efavirenz [drugfuture.com]
- 6. rawsource.com [rawsource.com]
- 7. Efavirenz - Wikipedia [en.wikipedia.org]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower tha... | Study Prep in Pearson+ [pearson.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol
Introduction: Beyond the Synthesis
As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond the successful synthesis and application of novel compounds. The safe and environmentally conscious management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol, a compound characterized by its fluorinated phenyl group and a terminal alkyne. This dual functionality necessitates a disposal plan that respects its unique chemical properties, particularly its persistence due to the carbon-fluorine bond and the reactivity associated with acetylenic alcohols. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)-3-butyn-2-ol may not be readily available, we can extrapolate its probable hazards from structurally analogous compounds, such as other fluorinated phenyl alcohols and acetylenic alcohols.[1][2][3] The primary risks are summarized below.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[2][4] | The combination of a biologically active fluorophenyl group and a reactive alkyne can interfere with physiological processes. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation or damage.[1][5][6] | Alcohols can dehydrate tissues, while the overall molecule can elicit an inflammatory response upon contact. |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation.[1][7] | Inhalation of volatile organic compounds can irritate the mucous membranes of the respiratory system. |
| Flammability | Assumed to be a flammable liquid and vapor.[2][3][6] | Short-chain alcohols and acetylenic compounds are often flammable, with vapors that can form explosive mixtures with air.[3] |
| Environmental Hazard | The strong carbon-fluorine bond makes the compound persistent in the environment.[8][9] | Similar to other per- and polyfluoroalkyl substances (PFAS), the C-F bond is highly stable and resistant to natural degradation pathways.[8] |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] | The alcohol and alkyne functional groups can react exothermically or violently with these materials. |
| Decomposition | Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1] | High temperatures provide the energy to break the molecule's bonds, forming toxic and corrosive byproducts. |
Core Principles for Chemical Waste Management
Before proceeding to specific protocols, it is crucial to adhere to universal best practices for laboratory waste management.[10][11][12]
-
Do Not Sink Dispose: Organic compounds, especially halogenated ones, must never be poured down the drain.[11][13] This can contaminate waterways and damage plumbing systems.
-
Segregate Waste Streams: Never mix incompatible waste types. 2-(4-Fluorophenyl)-3-butyn-2-ol waste must be collected in a dedicated container for halogenated organic waste .[10] Mixing with non-halogenated waste increases disposal costs and can lead to dangerous reactions.
-
Label Meticulously: Every waste container must be clearly and accurately labeled the moment waste is added.[11][14]
-
Minimize Waste Generation: Plan experiments to use the minimum quantity of chemicals necessary to achieve your scientific objectives.[10]
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) office is your primary resource for local and federal disposal regulations.[10][14]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2-(4-Fluorophenyl)-3-butyn-2-ol, either in its pure form or as waste, the following PPE is mandatory to prevent exposure via inhalation, ingestion, or dermal contact.[1][15][16]
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, use a face shield in addition to goggles.[16]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. If contamination occurs, remove gloves immediately, wash your hands thoroughly, and don new gloves.[1][15]
-
Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.[5]
-
General Apparel: Long pants and closed-toe shoes are required.[15]
Emergency Protocol: Spill Management
Accidental spills must be managed promptly and safely. The following procedure is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[17]
-
Isolate Ignition Sources: If safe to do so, extinguish any open flames and turn off nearby hot plates or other ignition sources, as the compound is likely flammable.[2][3]
-
Ensure Ventilation: Perform cleanup within a certified chemical fume hood if the spill is contained there. If the spill is in an open area, ensure the area is well-ventilated.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated, sealable waste container.[3][7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Package and Label: Seal the container holding the spill cleanup debris. Label it clearly as "Spill Debris containing 2-(4-Fluorophenyl)-3-butyn-2-ol" and affix a hazardous waste tag.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Step-by-Step Disposal Procedure for 2-(4-Fluorophenyl)-3-butyn-2-ol
This protocol outlines the process from generating the waste to its final removal by trained professionals.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-(4-Fluorophenyl)-3-butyn-2-ol waste.
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 17. youtube.com [youtube.com]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)-3-butyn-2-ol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(4-Fluorophenyl)-3-butyn-2-ol. As a compound combining a fluorinated aromatic ring with a tertiary propargyl alcohol, it presents a unique combination of hazards that demand rigorous and well-understood safety measures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage these risks effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Inherent Risks
The requirement for specific PPE is dictated by the compound's chemical structure. 2-(4-Fluorophenyl)-3-butyn-2-ol is not a simple alcohol; it is a composite of two reactive moieties, each contributing to its hazard profile.
-
The Propargyl Alcohol Core: Propargyl alcohols are a class of compounds known for their reactivity and toxicity. They are often flammable, can be absorbed through the skin, and are toxic if inhaled or ingested.[1][2] Acute exposure can lead to irritation of the skin and mucous membranes, dizziness, and headaches, while chronic exposure may result in damage to the liver and kidneys.[1][2] Their high reactivity with oxidizing agents, acids, and bases necessitates careful segregation from incompatible materials.[1]
-
The Fluorophenyl Group: The presence of a fluorinated aromatic ring introduces additional hazards. Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride gas.[3] Furthermore, the specific analogue, 2-(4-Fluorophenyl)propan-2-ol, is classified as a skin, eye, and respiratory irritant.[3]
Given the absence of comprehensive toxicological data for this specific molecule, a conservative approach is mandated. We must assume the hazards of its constituent parts are present and potentially synergistic.
Table 1: Hazard and PPE Summary
| Hazard Category | Potential Risk | Required Engineering Control & PPE |
| Flammability | Flammable liquid and vapor; vapors may form explosive mixtures with air.[4] | Work in a chemical fume hood. Use non-sparking tools and ground equipment.[5] Keep away from heat and ignition sources. |
| Acute Toxicity | Harmful or fatal if inhaled, ingested, or absorbed through the skin.[1][6] | Respiratory: Chemical fume hood, with respirator on standby for spills. Dermal: Chemical-resistant gloves (double-gloved). Ingestion: Prohibited in the lab. |
| Irritation/Corrosion | Causes serious eye irritation and skin irritation. May cause respiratory tract irritation.[3] | Eyes: Chemical safety goggles and a full-face shield. Skin: Flame-retardant lab coat and chemical-resistant apron. |
| Reactivity | Highly reactive with oxidizing agents, acids, and alkali metals.[1] | Store away from incompatible materials.[7] |
| Decomposition | Thermal decomposition may produce carbon oxides and hydrogen fluoride.[3] | Work in a well-ventilated chemical fume hood. Avoid excessive heat. |
Core PPE Requirements: A Multi-Layered Defense
A single layer of protection is insufficient. The following multi-layered PPE strategy is mandatory for all operations involving 2-(4-Fluorophenyl)-3-butyn-2-ol.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood is your most critical piece of safety equipment; verify its certification and ensure proper airflow before beginning any work.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times to protect against splashes.
-
Full-Face Shield: Must be worn over safety goggles. This is non-negotiable. A face shield provides a secondary barrier protecting the entire face from splashes and potential reactions.
-
-
Hand Protection:
-
Double Gloving: Wear two pairs of chemical-resistant gloves. This provides redundancy in case the outer glove is compromised.
-
Glove Material: Nitrile gloves are a common starting point, but always consult the glove manufacturer's compatibility charts for breakthrough times with aromatic alcohols and fluorinated compounds. For prolonged or high-exposure tasks, heavier-duty gloves like butyl or chloroprene rubber are recommended.[8]
-
Procedure: Change the outer glove immediately upon known or suspected contact with the chemical.
-
-
Body Protection:
-
Flame-Retardant Lab Coat: A standard cotton lab coat is insufficient due to the flammability risk.
-
Chemical-Resistant Apron: An apron made of a material like neoprene or PVC should be worn over the lab coat to protect against splashes.
-
Full-Coverage Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory.[9]
-
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, a respirator should not be necessary.
-
Emergency Use: A full-face respirator with a combination organic vapor/acid gas (e.g., ABEK type) cartridge must be available and personnel must be fit-tested and trained for its use in case of a spill or fume hood failure.[8]
-
Operational Workflow: Integrating Safety at Every Step
The following workflow outlines the procedural steps for handling 2-(4-Fluorophenyl)-3-butyn-2-ol, with specific PPE actions integrated into each phase.
Diagram 1: PPE Workflow for Handling 2-(4-Fluorophenyl)-3-butyn-2-ol
Caption: Workflow for safe handling, showing PPE integration from preparation to disposal.
Step-by-Step Methodologies
1. Preparation and Pre-Handling:
- Verify Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates it is functioning correctly.
- Locate Safety Equipment: Ensure the path to the safety shower and eyewash station is unobstructed.
- Don PPE: Before approaching the fume hood, don your flame-retardant lab coat, chemical-resistant apron, safety goggles, face shield, and two pairs of appropriate gloves.
2. Active Handling (Inside the Chemical Fume Hood):
- Grounding: When transferring from a larger container, ensure the container and receiving vessel are grounded to prevent static discharge.[4]
- Tools: Use non-sparking tools for all transfers.
- Containment: Perform all work in a containment tray within the fume hood to capture any minor drips or spills.
- Observation: Never leave an active reaction unattended.
3. Spill Management:
- Minor Spill (inside hood): If a small amount is spilled inside the fume hood, absorb it with a non-combustible material like sand or earth.[10] Transfer the absorbed material to a labeled, sealed container for hazardous waste disposal.
- Major Spill (outside hood): Evacuate the immediate area. Alert colleagues and your safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.[6]
4. Disposal Plan:
- Waste Segregation: All materials contaminated with 2-(4-Fluorophenyl)-3-butyn-2-ol, including pipette tips, absorbent materials, and solvent rinses, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.
- Disposal Method: Do not pour this chemical down the drain. The primary disposal method is typically incineration by a licensed waste disposal company.[3][7] This may involve dissolving the material in a combustible solvent before packaging for pickup.[7]
- Regulations: Always adhere to your institution's specific waste disposal guidelines, which must comply with local, state, and federal regulations.[7]
5. Post-Handling Decontamination:
- PPE Removal (Doffing): The process of removing PPE is as critical as putting it on.
- While still in the work area, remove the outer pair of gloves and dispose of them in the hazardous waste container.
- Step away from the immediate work area. Remove your apron, face shield, and goggles.
- Finally, remove the inner pair of gloves, turning them inside out to avoid skin contact with any residual contamination.
- Wash your hands thoroughly with soap and water.
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the reasoning behind each step, and handle this and all chemicals with the respect they demand.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- National Oceanic and Atmospheric Administration (NOAA). PROPARGYL ALCOHOL. CAMEO Chemicals.
- SynQuest Laboratories, Inc. (2016, December 6). 2-(4-Fluorophenyl)
- TCI Chemicals. SAFETY DATA SHEET: 2-Methyl-4-phenyl-3-butyn-2-ol.
- Thermo Fisher Scientific. (2011, October 10).
- Fisher Scientific. (2025, December 21).
- Centers for Disease Control and Prevention (CDC). Propargyl alcohol - NIOSH Pocket Guide to Chemical Hazards.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- BenchChem. (2025).
- Sigma-Aldrich. (2024, July 13).
- BASF. (2026, February 11).
- Thermo Fisher Scientific. (2009, September 26).
- American Chemical Society. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear.
- 3M Company.
- FireRescue1. (2018, September 25).
- Organic Syntheses. Working with Hazardous Chemicals.
- Sigma-Aldrich. (2025, April 28).
- Acros Organics. (2009, August 19).
- Santa Cruz Biotechnology, Inc. (2010, July 21).
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- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
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- 4. fishersci.com [fishersci.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. download.basf.com [download.basf.com]
- 9. epa.gov [epa.gov]
- 10. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
